REACTION_CXSMILES
|
[Mg].C(O[CH:5]([O:15]CC)[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13]Cl)C.Cl[CH:19]([CH2:22][CH3:23])[CH:20]=[CH2:21].ClCC=CCC.Cl>O1CCCC1.CC(C)=O.C(Cl)CCC>[CH:5](=[O:15])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:21][CH:20]=[CH:19][CH2:22][CH3:23]
|
Name
|
|
Quantity
|
0.48 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)Cl
|
Name
|
1,1-diethoxy-9-chloro nonane
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CCCCCCCCCl)OCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
mixture
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C=C)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC=CCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux until reaction
|
Type
|
CUSTOM
|
Details
|
(approximately 10 minutes)
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
CUSTOM
|
Details
|
(15 minutes)
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
was stirred
|
Type
|
TEMPERATURE
|
Details
|
heated for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated slowly
|
Type
|
STIRRING
|
Details
|
stirred, whereupon it
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled
|
Type
|
STIRRING
|
Details
|
The resulting solution was stirred
|
Type
|
TEMPERATURE
|
Details
|
heated for 30 minutes
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
It was then concentrated on rotary evaporator
|
Type
|
EXTRACTION
|
Details
|
extracted twice with 100 mls of hexane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
DISTILLATION
|
Details
|
The majority distilled at 110° C. at 0.35 torr
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCC=CCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.11 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Mg].C(O[CH:5]([O:15]CC)[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13]Cl)C.Cl[CH:19]([CH2:22][CH3:23])[CH:20]=[CH2:21].ClCC=CCC.Cl>O1CCCC1.CC(C)=O.C(Cl)CCC>[CH:5](=[O:15])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:21][CH:20]=[CH:19][CH2:22][CH3:23]
|
Name
|
|
Quantity
|
0.48 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)Cl
|
Name
|
1,1-diethoxy-9-chloro nonane
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CCCCCCCCCl)OCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
mixture
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C=C)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC=CCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux until reaction
|
Type
|
CUSTOM
|
Details
|
(approximately 10 minutes)
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
CUSTOM
|
Details
|
(15 minutes)
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
was stirred
|
Type
|
TEMPERATURE
|
Details
|
heated for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated slowly
|
Type
|
STIRRING
|
Details
|
stirred, whereupon it
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled
|
Type
|
STIRRING
|
Details
|
The resulting solution was stirred
|
Type
|
TEMPERATURE
|
Details
|
heated for 30 minutes
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
It was then concentrated on rotary evaporator
|
Type
|
EXTRACTION
|
Details
|
extracted twice with 100 mls of hexane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
DISTILLATION
|
Details
|
The majority distilled at 110° C. at 0.35 torr
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCC=CCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.11 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |